

# Technical Guide: Physicochemical Properties of 4-Ethyl-1,3-oxazolidin-2-one

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## Compound of Interest

Compound Name: 4-Ethyl-1,3-oxazolidin-2-one

Cat. No.: B102768

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of **4-Ethyl-1,3-oxazolidin-2-one**. Designed for researchers, scientists, and professionals in drug development, this document consolidates available data on the compound's physicochemical characteristics. Detailed experimental protocols for the determination of these properties are also provided to facilitate laboratory work.

## Introduction

**4-Ethyl-1,3-oxazolidin-2-one** is a heterocyclic organic compound belonging to the oxazolidinone class. Oxazolidinones are a significant group of compounds in medicinal chemistry, with some derivatives exhibiting potent antibacterial activity. A thorough understanding of the physical properties of **4-Ethyl-1,3-oxazolidin-2-one** is crucial for its application in synthesis, formulation, and as a potential building block in drug discovery. This guide aims to provide a centralized resource of its key physical and chemical characteristics.

## Physicochemical Properties

Currently, most of the available quantitative data for the physical properties of **4-Ethyl-1,3-oxazolidin-2-one** are based on computational predictions. Experimental data is limited in

publicly accessible literature. The following tables summarize the computed and available data for the racemic mixture and the (4R)-enantiomer.

## General and Predicted Properties

Property	Value (Predicted/Computed)	Source
Molecular Formula	C5H9NO2	PubChem[1]
Molecular Weight	115.13 g/mol	PubChem[1]
Melting Point	32.8 °C	EPI Suite
Boiling Point	241.5 °C	EPI Suite
Density	1.08 g/cm <sup>3</sup>	EPA T.E.S.T.
Water Solubility	44421 mg/L	EPI Suite
XLogP3	0.7	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	115.063328530 Da	PubChem[1]

## Identifiers for (4R)-4-ethyl-1,3-oxazolidin-2-one

Identifier	Value	Source
CAS Number	98974-04-0	PubChem[1]
IUPAC Name	(4R)-4-ethyl-1,3-oxazolidin-2-one	PubChem[1]
InChI	InChI=1S/C5H9NO2/c1-2-4-3-8-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-m/s1	PubChem[1]
InChIKey	CRHQYASHOICRND-SCSAIBSYSA-N	PubChem[1]
SMILES	<chem>CC[C@@H]1COC(=O)N1</chem>	PubChem[1]

## Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physical properties of an organic compound like **4-Ethyl-1,3-oxazolidin-2-one**.

### Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Ensure the sample of **4-Ethyl-1,3-oxazolidin-2-one** is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

- Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm. Tap the sealed end of the tube gently on a hard surface to compact the sample at the bottom.
- Place the capillary tube in the heating block of the melting point apparatus.
- If the approximate melting point is unknown, a rapid preliminary heating can be performed to determine a rough range.
- For an accurate measurement, heat the block at a rate of 1-2 °C per minute, starting from a temperature about 10-15 °C below the expected melting point.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

## Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., oil bath or heating block)
- Clamp and stand

Procedure:

- Place a small amount (0.5-1 mL) of liquid **4-Ethyl-1,3-oxazolidin-2-one** into a small test tube.

- Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.
- Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
- Suspend the assembly in a heating bath, making sure the liquid in the test tube is below the level of the heating medium.
- Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a rapid and continuous stream of bubbles is observed.
- Turn off the heat and allow the bath to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.

## Determination of Density

Density is the mass of a substance per unit volume.

Apparatus:

- Pycnometer or a volumetric flask with a stopper
- Analytical balance
- Spatula or pipette

Procedure:

- Carefully clean and dry a pycnometer or a small volumetric flask.
- Weigh the empty, dry pycnometer with its stopper on an analytical balance ( $m_1$ ).
- Fill the pycnometer with the liquid **4-Ethyl-1,3-oxazolidin-2-one**, ensuring there are no air bubbles. Insert the stopper and wipe any excess liquid from the outside.

- Weigh the pycnometer filled with the sample ( $m_2$ ).
- Empty and clean the pycnometer. Fill it with a reference liquid of known density (e.g., distilled water) at the same temperature.
- Weigh the pycnometer filled with the reference liquid ( $m_3$ ).
- The density ( $\rho$ ) of the sample can be calculated using the formula:  $\rho_{\text{sample}} = [(m_2 - m_1) / (m_3 - m_1)] * \rho_{\text{reference}}$

## Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

- Test tubes and rack
- Spatula or pipette
- Vortex mixer (optional)
- A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

- Place a small, accurately weighed amount of **4-Ethyl-1,3-oxazolidin-2-one** (e.g., 10 mg) into a test tube.
- Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.
- Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).
- Visually inspect the solution to determine if the solid has completely dissolved.
- If the solid has dissolved, it is considered soluble at that concentration. If not, the mixture can be gently heated to assess temperature effects on solubility.

- The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by incrementally adding the solute to a known volume of solvent until saturation is reached.

## Spectroscopic Analysis Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds.

Procedure for  $^1\text{H}$  and  $^{13}\text{C}$  NMR:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-Ethyl-1,3-oxazolidin-2-one** in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
- **Data Acquisition:** Acquire the  $^1\text{H}$  NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and pulse width. For  $^{13}\text{C}$  NMR, a larger number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are applied.
- **Spectral Interpretation:** Analyze the chemical shifts, integration (for  $^1\text{H}$ ), and coupling patterns to elucidate the molecular structure.

### Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Procedure (Attenuated Total Reflectance - ATR):

- **Background Spectrum:** Record a background spectrum of the clean ATR crystal.
- **Sample Application:** Place a small amount of liquid or solid **4-Ethyl-1,3-oxazolidin-2-one** directly onto the ATR crystal.

- **Data Acquisition:** Collect the sample spectrum.
- **Spectral Interpretation:** Identify the characteristic absorption bands corresponding to the functional groups in the molecule (e.g., C=O stretch of the carbamate, C-O stretches, C-H stretches).

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

Procedure (Electron Ionization - EI):

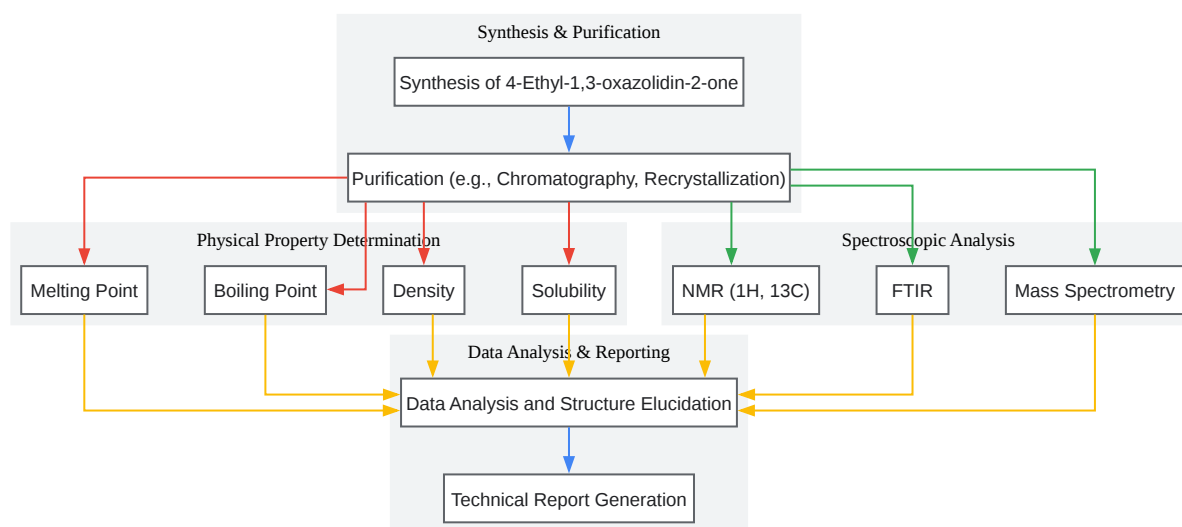
- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS).
- **Ionization:** The sample is vaporized and then bombarded with a beam of high-energy electrons, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated.
- **Spectral Interpretation:** The molecular ion peak ( $M^+$ ) confirms the molecular weight, and the fragmentation pattern provides structural information.

## Visualizations

### Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physical and structural characterization of a synthesized organic compound like **4-Ethyl-1,3-oxazolidin-2-one**.





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Workflow for the characterization of **4-Ethyl-1,3-oxazolidin-2-one**.

## Conclusion

This technical guide has compiled the available predicted physical properties of **4-Ethyl-1,3-oxazolidin-2-one** and provided detailed, generalized protocols for their experimental determination. While experimental data remains scarce in the public domain, the methodologies outlined here provide a solid foundation for researchers to characterize this compound in the laboratory. The provided workflow visualization offers a logical sequence for such characterization efforts. Further experimental investigation is encouraged to validate the predicted properties and expand the physicochemical profile of this compound for its potential applications in research and development.

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## References

- 1. (4R)-4-ethyl-1,3-oxazolidin-2-one | C<sub>5</sub>H<sub>9</sub>NO<sub>2</sub> | CID 641503 - PubChem [pubchem.ncbi.nlm.nih.gov]
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